
4-Pyrrolidin-1-ylquinoline-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
“4-Pyrrolidin-1-ylquinoline-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1172884-04-6 . It has a molecular weight of 278.74 and its IUPAC name is 4-(1-pyrrolidinyl)-3-quinolinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H14N2O2.ClH/c17-14(18)11-9-15-12-6-2-1-5-10(12)13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 278.74 . The compound is stored at room temperature .
Applications De Recherche Scientifique
C-H Functionalization in Chemical Synthesis
4-Pyrrolidin-1-ylquinoline-3-carboxylic acid hydrochloride plays a role in the C-H functionalization of cyclic amines. It's involved in redox-annulations with α,β-unsaturated carbonyl compounds, a process that generates conjugated azomethine ylides followed by 6π-electrocylization and possibly tautomerization. This leads to the formation of ring-fused pyrrolines, which can be oxidized to pyrroles or reduced to pyrrolidines, highlighting its importance in synthetic chemistry and the creation of various organic compounds (Kang et al., 2015).
Directing Groups in Chemical Reactions
The compound is also crucial as a directing group for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. It's particularly efficient when paired with 1-aminopyridinium ylides, contributing significantly to the field of organic synthesis and the development of complex molecules (Le et al., 2019).
Photoluminescent Materials
This compound is involved in the formation of photoluminescent materials, specifically in the creation of coordination polymers with unique properties. The ligand derived from it promotes the formation of one-dimensional coordination polymers, which exhibit unique photoluminescent properties with bathochromic/hypsochromic shifts, highlighting its potential in material sciences and photoluminescent applications (Twaróg et al., 2020).
Deconjugative Esterification
This compound is also employed in novel deconjugative esterification reactions. For instance, its catalytic activity was observed in the deconjugative esterification of 2-cyclohexylideneacetic acids, demonstrating its utility in the synthesis of complex organic compounds and its potential in various industrial and pharmaceutical applications (Sano et al., 2006).
Safety and Hazards
The safety information for “4-Pyrrolidin-1-ylquinoline-3-carboxylic acid hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-15-12-6-2-1-5-10(12)13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXJBSBLLHQPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


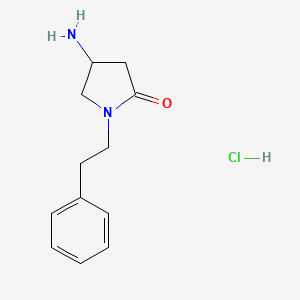


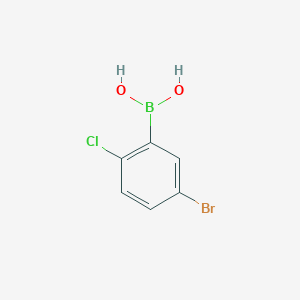
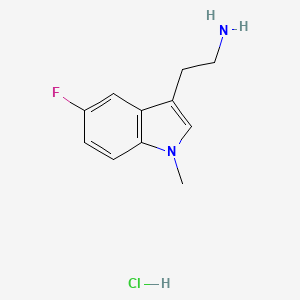
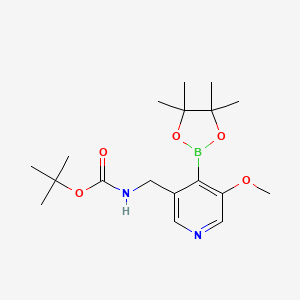

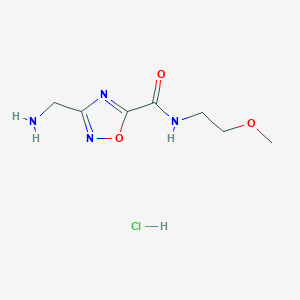
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)

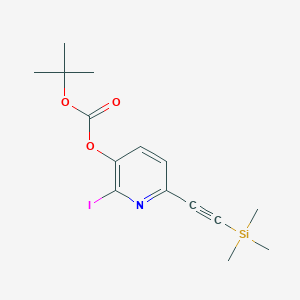
![Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester](/img/structure/B1372209.png)

